Irestatin 9389

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Irestatin 9389 is a chemical compound known for its role as an inhibitor of inositol-requiring enzyme 1 (IRE1). IRE1 is a key player in the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum. This compound has been studied for its potential therapeutic applications in various diseases, including atherosclerosis and acute kidney injury .

Preparation Methods

The preparation of Irestatin 9389 involves specific synthetic routes and reaction conditions. According to the available information, this compound is prepared following the manufacturer’s instructions. For instance, Axon Medchem provides detailed guidelines for the preparation of this compound . the exact synthetic routes and industrial production methods are not explicitly detailed in the available literature.

Chemical Reactions Analysis

Irestatin 9389 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly mentioned in the available sources. it is known that this compound can inhibit the IRE1 pathway, which involves the phosphorylation of C-jun NH2-terminal kinase (JNK) and the activation of the signal transducer and activator of transcription 3 (STAT3) pathway . The major products formed from these reactions are not explicitly detailed in the available literature.

Scientific Research Applications

Irestatin 9389 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has been studied for its potential therapeutic effects in treating atherosclerosis and acute kidney injury . In biology, it is used to study the unfolded protein response and its role in cellular stress responses . In chemistry, it serves as a tool to investigate the mechanisms of enzyme inhibition and protein folding. Its industrial applications are not explicitly detailed in the available literature.

Mechanism of Action

The mechanism of action of Irestatin 9389 involves the inhibition of the IRE1 pathway. IRE1 is a sensor protein that mediates inflammation by promoting the phosphorylation of C-jun NH2-terminal kinase (JNK). This compound inhibits this pathway, thereby reducing inflammation and preventing the activation of the STAT3 pathway and the production of extracellular matrix (ECM) in the glomeruli . This inhibition helps in mitigating the progression of diseases such as atherosclerosis and acute kidney injury.

Comparison with Similar Compounds

Irestatin 9389 is unique in its specific inhibition of the IRE1 pathway. Similar compounds include ursodeoxycholic acid, quercetin, 4μ8C, STF-083010, AMG-18, and SP600125 . These compounds also target the IRE1 pathway but may have different mechanisms of action and therapeutic applications. For instance, quercetin is known for its antioxidant properties, while STF-083010 is another IRE1 inhibitor with potential therapeutic applications in cancer treatment .

Properties

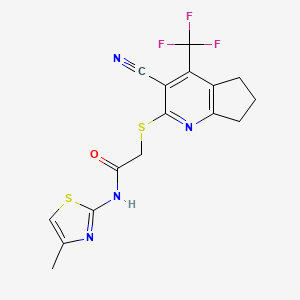

IUPAC Name |

2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4OS2/c1-8-6-26-15(21-8)23-12(24)7-25-14-10(5-20)13(16(17,18)19)9-3-2-4-11(9)22-14/h6H,2-4,7H2,1H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPKODFAFXMGNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC3=C(CCC3)C(=C2C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2597523.png)

![N-(2,4-dimethylphenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2597525.png)

![N-(1-cyano-2,2-dimethylpropyl)-2-[(2-methylcyclohexyl)oxy]acetamide](/img/structure/B2597530.png)

![ethyl 4-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2597534.png)

![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2597538.png)

![N-[(3-chlorophenyl)methyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2597543.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2597544.png)